molecular formula C7H5Cl3O B029328 2,4,6-Trichloroanisole-d5 CAS No. 352439-08-8

2,4,6-Trichloroanisole-d5

Cat. No. B029328
CAS RN: 352439-08-8
M. Wt: 216.5 g/mol
InChI Key: WCVOGSZTONGSQY-RHIBPKLGSA-N
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Description

2,4,6-Trichloroanisole-d5 is a deuterium labeled analog of 2,4,6-trichloroanisole. It belongs to the class of chloroanisole and is a major contaminant in the wine industry .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloroanisole-d5 is similar to that of 2,4,6-trichloroanisole, with the difference being the presence of deuterium . More detailed structural information or analysis is not available in the retrieved sources.

Safety and Hazards

The safety data sheet for 2,4,6-Trichloroanisole-d5 recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterium-labeled analog of 2,4,6-Trichloroanisole (TCA) . TCA is known to interact with olfactory receptors, attenuating olfactory transduction by suppressing cyclic nucleotide-gated channels . As a deuterium-labeled analog, TCA-d5 likely interacts with the same targets.

Mode of Action

It is known that tca can suppress the activity of cyclic nucleotide-gated channels in olfactory receptors . This interaction disrupts the normal functioning of these receptors, leading to a decrease in the perception of smell.

Biochemical Pathways

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . Fungi synthesize phenol from glucose following the pentose phosphate and shikimic acid pathways . As a deuterium-labeled analog, TCA-d5 is likely synthesized through similar pathways.

Pharmacokinetics

Tca has been quantitated in bark cork stoppers by supercritical fluid extraction (sfe) method . This suggests that TCA, and by extension TCA-d5, can be absorbed and distributed in various environments.

Result of Action

The primary result of TCA’s action is the disruption of olfactory perception, leading to a musty or moldy smell . This is most notably observed in the wine industry, where TCA contamination can lead to 'cork taint’ . Given its structural similarity to TCA, TCA-d5 is likely to have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TCA-d5. For instance, TCA contamination in wines is often due to environmental sources . Furthermore, the degradation of TCA can be catalyzed by raw bauxite via ozonation in water , suggesting that the presence of certain substances in the environment can influence the stability of TCA and likely TCA-d5.

properties

IUPAC Name

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-RHIBPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583578
Record name 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloroanisole-d5

CAS RN

352439-08-8
Record name 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloroanisole-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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